molecular formula C13H13O7- B14612904 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate CAS No. 58510-20-6

4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate

Cat. No.: B14612904
CAS No.: 58510-20-6
M. Wt: 281.24 g/mol
InChI Key: WWQBDWGPVGYHFF-UHFFFAOYSA-M
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Description

4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate is a complex organic compound that features a combination of hydroxybenzoyl and oxobutanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate typically involves the esterification of 4-hydroxybenzoic acid with ethylene glycol, followed by the reaction with succinic anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate involves its interaction with various molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The oxobutanoate moiety may also interact with cellular components, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate is unique due to the combination of hydroxybenzoyl and oxobutanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

58510-20-6

Molecular Formula

C13H13O7-

Molecular Weight

281.24 g/mol

IUPAC Name

4-[2-(4-hydroxybenzoyl)oxyethoxy]-4-oxobutanoate

InChI

InChI=1S/C13H14O7/c14-10-3-1-9(2-4-10)13(18)20-8-7-19-12(17)6-5-11(15)16/h1-4,14H,5-8H2,(H,15,16)/p-1

InChI Key

WWQBDWGPVGYHFF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCOC(=O)CCC(=O)[O-])O

Origin of Product

United States

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